molecular formula C11H12Cl2O2 B2958910 Propan-2-yl 2-(2,6-dichlorophenyl)acetate CAS No. 1470584-30-5

Propan-2-yl 2-(2,6-dichlorophenyl)acetate

Cat. No. B2958910
CAS RN: 1470584-30-5
M. Wt: 247.12
InChI Key: XLDVQLKUCUZLGO-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(2,6-dichlorophenyl)acetate, also known as Isopropyl (2,6-dichlorophenyl)acetate, is a chemical compound with the molecular formula C11H12Cl2O2 . It has an average mass of 247.118 Da and a monoisotopic mass of 246.021439 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3 . This indicates that the molecule consists of a propan-2-yl group (isopropyl group) attached to an acetate group that is substituted with a 2,6-dichlorophenyl group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics of Propofol

Propofol is known for its rapid onset and recovery times in anesthesia, making it a preferred choice for sedation. Studies have emphasized its pharmacokinetic and pharmacodynamic profiles, highlighting its effects through potentiation of GABA at the GABAA receptor. However, its use requires careful monitoring due to its narrow therapeutic margin and potential for cardiopulmonary disturbances (Sahinovic, Struys, & Absalom, 2018).

Environmental Impact and Biodegradation

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a compound with a similar dichlorophenyl structure to propofol, has focused on its widespread use as a herbicide and the resulting environmental implications. Studies have assessed its toxicology, mutagenicity, and the effectiveness of microbial degradation, highlighting concerns about its presence in various ecosystems and potential health risks (Zuanazzi, Ghisi, & Oliveira, 2020; Magnoli et al., 2020).

Treatment and Recovery from Wastewater

The pesticide production industry, using compounds like 2,4-D, generates wastewater that contains a range of toxic pollutants. Studies have explored treatment options, including biological processes and activated carbon, to remove these contaminants effectively from wastewater, ensuring compliance with environmental regulations (Goodwin et al., 2018).

Bioproduction and Industrial Applications

Research into bio-based platform chemicals has identified the potential for microbial synthesis of compounds like acetoin and butanediol from renewable biomass. These chemicals have applications in food, cosmetics, and as plant growth promoters, with studies focusing on optimizing fermentation processes for improved yield and efficiency (Xiu & Zeng, 2008).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

propan-2-yl 2-(2,6-dichlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-7(2)15-11(14)6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDVQLKUCUZLGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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